molecular formula C21H24N6O2 B11151589 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11151589
M. Wt: 392.5 g/mol
InChI Key: MCNYRIBVLOWOKF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features an indole moiety, a bipyrazole core, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bipyrazole core can be synthesized through the reaction of hydrazine derivatives with diketones . The final step involves coupling the indole and bipyrazole moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H24N6O2/c1-13-20(14(2)26(3)25-13)16-12-17(24-23-16)21(28)22-9-11-27-10-8-15-18(27)6-5-7-19(15)29-4/h5-8,10,12H,9,11H2,1-4H3,(H,22,28)(H,23,24)

InChI Key

MCNYRIBVLOWOKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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